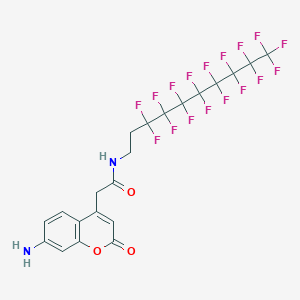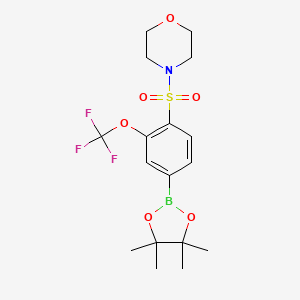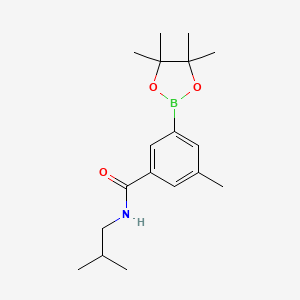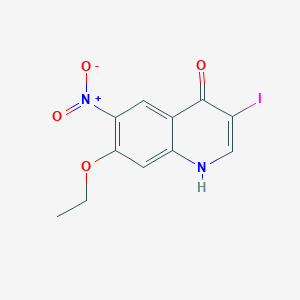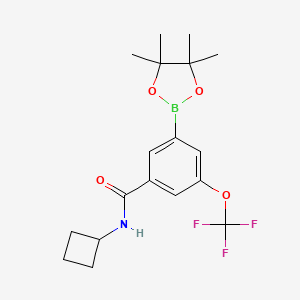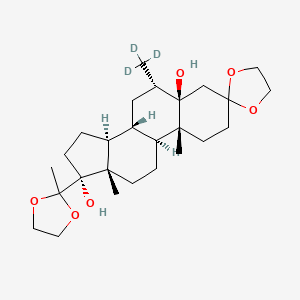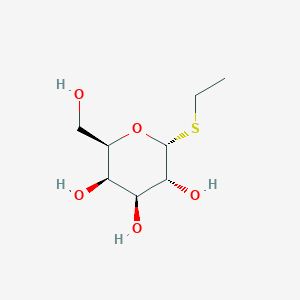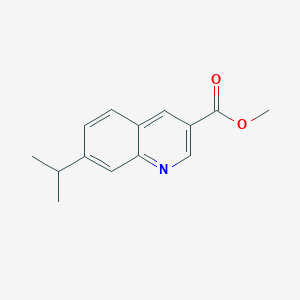
Methyl 7-Isopropylquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Methyl 7-Isopropylquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of aniline derivatives with aldehydes, followed by cyclization and esterification reactions . Industrial production methods often utilize microwave-assisted synthesis and solvent-free conditions to enhance efficiency and yield .
Chemical Reactions Analysis
Methyl 7-Isopropylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the quinoline ring.
Suzuki-Miyaura Coupling: This reaction involves the coupling of boronic acids with halogenated quinoline derivatives in the presence of a palladium catalyst.
Scientific Research Applications
Methyl 7-Isopropylquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Mechanism of Action
The mechanism of action of Methyl 7-Isopropylquinoline-3-carboxylate involves its interaction with specific molecular targets. Quinoline derivatives often act by intercalating into DNA, inhibiting topoisomerase enzymes, and disrupting cellular processes. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Methyl 7-Isopropylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Quinine: Known for its antimalarial properties.
Chloroquine: Used in the treatment of malaria and autoimmune diseases.
Cinchonine: Another antimalarial agent with a similar structure.
This compound stands out due to its unique isopropyl group at the 7-position, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl 7-propan-2-ylquinoline-3-carboxylate |
InChI |
InChI=1S/C14H15NO2/c1-9(2)10-4-5-11-6-12(14(16)17-3)8-15-13(11)7-10/h4-9H,1-3H3 |
InChI Key |
NCAIRDOJWYOLSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=NC=C(C=C2C=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


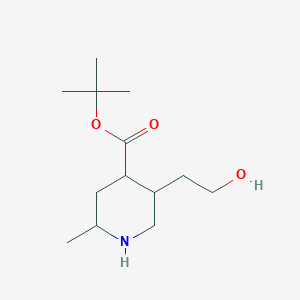
![3,3'-[[(5,6-Diaminobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(4,1-phenylene)]bis(oxy)]bis(1-propanol)](/img/structure/B15338673.png)
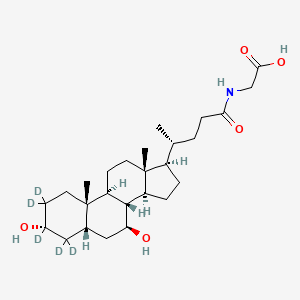
![2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B15338683.png)

![1'-Boc-7'-aminospiro[cyclopropane-1,3'-indoline]](/img/structure/B15338700.png)
